Home > Products > Screening Compounds P38414 > TAR RNA-binding protein
TAR RNA-binding protein - 136628-24-5

TAR RNA-binding protein

Catalog Number: EVT-1520739
CAS Number: 136628-24-5
Molecular Formula: C14H31NO5Si
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The TAR RNA-binding protein is primarily derived from human cells and is involved in numerous cellular pathways. It has been extensively studied in the context of HIV-1, where it interacts with viral RNA to facilitate transcriptional activation. Additionally, it functions within the RNA-induced silencing complex, highlighting its importance in both viral biology and cellular regulatory mechanisms.

Classification

TAR RNA-binding protein belongs to a broader category of RNA-binding proteins that specifically recognize and bind to RNA molecules, influencing their stability and function. It is classified as a double-stranded RNA-binding protein due to its ability to interact with double-stranded RNA structures.

Synthesis Analysis

Methods

The synthesis of TAR RNA-binding protein can be achieved through various recombinant DNA techniques. Typically, the gene encoding the protein is cloned into an expression vector, which is then introduced into host cells such as bacteria or mammalian cells for protein production.

Technical Details

  1. Cloning: The TAR RNA-binding protein gene is amplified using polymerase chain reaction (PCR) and inserted into a suitable plasmid vector.
  2. Expression: The plasmid is transfected into host cells (e.g., HEK293 or E. coli) for protein expression.
  3. Purification: The expressed protein is purified using affinity chromatography techniques, often employing tags such as His-tags for efficient isolation.
Molecular Structure Analysis

Structure

The TAR RNA-binding protein consists of three double-stranded RNA-binding domains (dsRBDs). The first two domains are responsible for binding to double-stranded RNA, while the third domain interacts with Dicer, a key enzyme in the microRNA processing pathway.

Data

  • Crystal Structure: Studies have shown that dsRBD1 and dsRBD2 adopt an α−β−β−β−α fold typical of dsRBDs.
  • Binding Affinity: The dissociation constants for these domains indicate strong binding capabilities, with values around 220 nM for dsRBD1 and 113 nM for dsRBD2 when interacting with small interfering RNAs.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving TAR RNA-binding protein include its binding interactions with various RNA substrates and proteins. These interactions are critical for its role in gene regulation and viral replication.

Technical Details

  • Binding Assays: Techniques such as isothermal titration calorimetry are employed to quantify the binding affinities between TAR RNA-binding protein and its RNA targets.
  • Cross-linking Studies: Cross-linking methods help identify interaction partners and elucidate the dynamics of complex formation involving the TAR RNA-binding protein.
Mechanism of Action

Process

The mechanism by which TAR RNA-binding protein exerts its effects involves several key steps:

  1. RNA Binding: The protein binds to specific regions of viral or cellular RNAs.
  2. Complex Formation: It forms complexes with other proteins, such as Dicer, facilitating the processing of precursor microRNAs into functional forms.
  3. Regulatory Role: By modulating the stability and translation of target RNAs, it plays a pivotal role in regulating gene expression.

Data

Studies have demonstrated that TAR RNA-binding protein significantly influences microRNA maturation and stability, impacting various cellular processes including proliferation and differentiation.

Physical and Chemical Properties Analysis

Physical Properties

TAR RNA-binding protein exhibits several notable physical properties:

  • Molecular Weight: Approximately 185 kDa.
  • Solubility: Generally soluble in physiological buffers used for biochemical assays.

Chemical Properties

  • Stability: The protein maintains structural integrity under physiological conditions but may undergo conformational changes upon binding to its targets.
  • Binding Interactions: Exhibits strong affinity for double-stranded RNAs through specific amino acid residues involved in hydrogen bonding and hydrophobic interactions.
Applications

Scientific Uses

TAR RNA-binding protein has several applications in scientific research:

  • Gene Regulation Studies: Used as a model to study mechanisms of gene regulation through RNA interactions.
  • Viral Research: Investigated for its role in HIV replication, providing insights into potential therapeutic targets.
  • MicroRNA Processing: Its involvement in microRNA biogenesis makes it a key subject in studies related to gene silencing and post-transcriptional regulation.
Structural Biology of TAR RNA-Binding Proteins

Primary and Secondary Structural Features of TAR RNA

HIV-1 Trans-Activation Response (TAR) RNA is a ~57-nucleotide, highly conserved structural element located at both ends of the HIV-1 RNA genome. It forms a continuous hairpin structure that can be divided into two functionally interdependent regions: an upper stem-loop (nucleotides 18–44) and an imperfectly paired lower stem (nucleotides 1–17 and 45–57) [1]. The upper stem contains a characteristic UCU bulge (positions 23–25) and a six-nucleotide loop (CUGGGA), while the lower stem features three conserved bulges (C5, A17, and U40) that confer structural flexibility [1]. These two regions coaxially stack upon each other, creating a contiguous helical structure that dynamically interacts with the adjacent polyA hairpin. This stacking interaction is modulated by the variable number of 5′ guanosines (1G or 3G) resulting from transcriptional start site heterogeneity, which controls the overall conformation of the viral leader RNA and its biological fate (packaging versus translation) [1].

The secondary structure of TAR RNA is not merely a static scaffold but a dynamic platform that undergoes conformational changes critical for its multiple viral functions. The lower stem, previously understudied due to technical limitations in structural biology, contains several non-canonical base pairs and mismatches that confer metastability. This metastability enables conformational excursions that facilitate protein binding and structural remodeling events essential for viral replication [1]. Disruption of the lower stem through truncation or mutagenesis (e.g., A48U/C49G/U50A) severely compromises HIV-1 replication, with laboratory evolution experiments demonstrating that revertant viruses restore pairing in this region, highlighting its essential nature [1].

Table 1: Key Structural Elements of HIV-1 TAR RNA and Their Functional Roles

Structural ElementNucleotide PositionStructural FeaturesFunctional Significance
Upper Stem-Loop18-44UCU bulge (23-25), hexanucleotide loopPrimary Tat binding site, P-TEFb recruitment
Lower Stem1-17 & 45-57Three conserved bulges (C5, A17, U40), non-canonical pairsPKR binding/inhibition, structural metastability, polyA stacking
5' Cap RegionVariable 5' GCap stacking geometry (inverted vs. extruded)Controls eIF4E accessibility (translation vs. packaging fate)
Bulge ElementsC5, A17, U23-C24-U25Dynamic conformational flexibilityFacilitates protein-induced remodeling, nucleocapsid chaperoning

Tertiary Conformational Dynamics in TAR RNA-Protein Complexes

TAR RNA exhibits remarkable conformational plasticity that enables its multifunctionality throughout the viral lifecycle. Crystal structures of full-length TAR reveal substantial mobility in its three conserved bulges and lower stem, which collectively maintain the structural fluidity of the entire RNA molecule [1]. This inherent flexibility allows TAR to adopt distinct conformations when bound to different protein partners. Time-resolved fluorescence spectroscopy studies demonstrate that HIV-1 nucleocapsid (NC) protein induces global structural rearrangements in TAR, facilitating its unwinding during reverse transcription. In contrast, the viral Tat protein causes localized remodeling specifically around the UCU bulge, optimizing it for P-TEFb recruitment [1].

The conformational dynamics of the lower stem are particularly crucial for PKR subversion. SEC-MALS analyses reveal that full-length TAR binds PKR in a strict 1:1 stoichiometry, preventing PKR dimerization and activation [1]. The metastable lower stem undergoes transient conformational excursions detected by ligation assays, enabling it to sequester PKR monomers effectively. Truncation experiments demonstrate that while progressive shortening of the lower stem gradually reduces PKR binding affinity (4-bp truncation: minor effect; 14-bp truncation: 35-fold reduction), even minor truncations (4-bp) completely abolish PKR inhibition [1]. Remarkably, an isolated lower stem capped with a tetraloop (TARΔ23-39) retains near-wild-type PKR binding and inhibition capabilities (IC50 increased only 5-fold), confirming this region as the primary PKR interaction domain [1].

DMS-MaPseq analyses across diverse RNA junctions reveal that DMS reactivity patterns correlate with atomic-scale conformational features [7]. Non-Watson-Crick bases with Watson-Crick-like DMS protection exhibit increased hydrogen bonding and decreased solvent accessibility, while flanking junctions display greater dynamics that correlate with weaker base stacking. These quantitative relationships between chemical reactivity and 3D structure provide insights into how TAR's conformational dynamics facilitate its interactions with multiple protein partners [7].

Table 2: Protein-Induced Structural Remodeling of TAR RNA

Binding ProteinRemodeling TypeStructural ConsequencesFunctional Outcomes
HIV-1 TatLocalized remodelingUCU bulge reorganizationCreates optimal P-TEFb recruitment surface
HIV-1 NCGlobal restructuringStem unwinding, increased dynamicsFacilitates minus-strand transfer during reverse transcription
PKRSequestrationStabilization of monomeric PKR complexPrevention of PKR dimerization/activation
TRBPCooperative bindingSimultaneous engagement with TAR and PKREnhanced PKR inhibition, RISC loading

Conserved Domains in TAR RNA-Binding Proteins (e.g., dsRBDs, RRMs)

TAR RNA-binding proteins utilize conserved RNA-binding domains to recognize and interact with TAR's structural features. Double-stranded RNA binding domains (dsRBDs) represent the predominant recognition module, exemplified by proteins like PKR and TRBP (TAR RNA-binding protein). TRBP contains three dsRBDs, with structural analyses (e.g., PDB 5N8L) revealing that the first dsRBM (dsRNA-binding motif) adopts a conserved α-β-β-β-α fold that interacts with the RNA minor groove without sequence-specific contacts [2] [3]. This domain recognizes the shape and electrostatic potential of dsRNA, with conserved residues (e.g., PKTP motif in TRBP) mediating backbone contacts. TRBP's dsRBDs enable its dual functionality: inhibiting PKR activation through heterodimerization and stimulating translation of TAR-containing RNAs via a PKR-independent pathway [3].

TRBP dimerization through its third dsRBD creates a platform for simultaneous TAR binding and PKR inhibition. Functional studies demonstrate that TRBP stimulates expression of TAR-containing reporter genes 3.8-fold compared to 1.5-2.4-fold for non-TAR constructs in PKR-deficient cells, confirming its direct role in translational enhancement beyond PKR inhibition [3] [5]. Each dsRBD in TRBP contributes independently to this activity, with the protein showing higher efficacy when the 5' end of the mRNA is structured [3].

In contrast, RNA recognition motifs (RRMs) adopt a different structural strategy for TAR interaction. TAR DNA-binding protein (TDP-43), originally identified as a TAR binder, contains two RRM domains (RRM1: 106-176; RRM2: 191-262) that facilitate RNA recognition [6]. Each RRM consists of a β1-α1-β2-β3-α2-β4 topology, providing a platform for nucleic acid interactions. RRM domains typically recognize single-stranded regions through aromatic stacking and hydrogen bonding, suggesting potential interaction with TAR's bulge or loop elements. TDP-43's RRM2 contains a nuclear export sequence (NES, residues 239-250), enabling its nucleocytoplasmic shuttling—a feature crucial for its multiple roles in mRNA processing and the pathogenesis of neurodegenerative diseases when mislocalized [6].

Table 3: Conserved RNA-Binding Domains in TAR-Interacting Proteins

Domain TypeRepresentative ProteinsStructural FeaturesRNA Recognition Mechanism
dsRBDPKR, TRBPα-β-β-β-α fold, conserved PKTP motifShape/electrostatic recognition of A-form helix, minor groove contacts
RRMTDP-43β1-α1-β2-β3-α2-β4 topology, NES in RRM2Sequence-specific ssRNA recognition via aromatic stacking
Tat ARMHIV-1 TatArginine-rich motif (ARM), disorderedSequence-specific UCU bulge recognition through major groove penetration
Zinc KnucklesHIV-1 NCCCHC zinc fingers, flexible linkersElectrostatic backbone interactions, helix destabilization

Cryo-EM and X-ray Crystallography Insights into TAR RNA-Protein Interactions

High-resolution structural techniques have revealed atomic-level details of TAR RNA-protein complexes. Recent crystal structures of full-length HIV-1 TAR (57-nt), both free and bound to HIV-1 Tat, provide the first comprehensive view of this dynamic RNA platform [1]. These structures reveal how the three conserved bulges and lower stem collectively maintain structural fluidity, with the lower stem exhibiting conformational heterogeneity that facilitates PKR binding. The structures demonstrate coaxial stacking between the upper and lower stems, creating a continuous helical architecture that serves as a dynamic platform for sequential protein binding events during viral replication [1].

Cryo-EM has been instrumental in characterizing larger complexes involving TAR RNA. For TDP-43, whose aggregation is linked to neurodegenerative diseases, cryo-EM structures of fibrillar forms reveal pathological assemblies. The C-terminal domain (CTD, residues 274-414) forms amyloid fibrils with three tryptophan residues (W334, W385, W412) embedded within the fibril core. Mutational studies (W385F/W412F) demonstrate that W334 is particularly sensitive to conformational changes during amyloid formation, with its fluorescence signature serving as an aggregation reporter [6]. These structures reveal polymorphic fibril architectures, including both spherical and filamentous inclusions observed in ALS and frontotemporal lobar degeneration patients [6].

Structural characterization of RNA-protein complexes faces significant challenges, as evidenced by the scarcity of RNA-protein structures in the PDB (only 4,888 entries compared to >223,790 total structures). This deficit stems from technical hurdles: difficulties in crystallizing flexible RNA-protein complexes, maintaining RNA integrity during cryo-EM preparation, and resolving larger RNAs by NMR [8]. Recent advances in computational prediction have emerged to bridge this gap. Machine learning approaches like DRPScore, a 4D-CNN-based scoring function, show promise in evaluating RNA-protein complex structures, particularly in challenging unbound-unbound cases where significant conformational changes occur upon binding [8].

Knowledge-based scoring functions leverage principles from known structures, noting that RNA-protein interfaces are enriched in positively charged residues (arginine, lysine) that complement RNA's electronegative surface. Statistical potentials derived from inverse Boltzmann principles quantify these preferences, revealing that guanine is disproportionately represented at interfaces (>30%) due to its hydrogen-bonding capacity, while "LYS-ARG" dipeptides and "CG/GG" dinucleotides are favored binding motifs [8]. These principles guide computational modeling of TAR complexes where experimental structures remain elusive.

Table 4: Experimentally Determined Structures of TAR RNA Complexes

Properties

CAS Number

136628-24-5

Product Name

TAR RNA-binding protein

Molecular Formula

C14H31NO5Si

Synonyms

TAR RNA-binding protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.